4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide
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Overview
Description
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The brominated thiophene is reacted with 2-bromobenzylamine to form the amide linkage.
Benzylation: Finally, the compound is benzylated using benzyl chloride in the presence of a base to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of organic electronic materials and as a precursor for the synthesis of functionalized thiophenes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(2-bromophenyl)-1-piperazinecarboxamide
- 4-benzyl-N-(2-bromophenyl)-1-piperazinecarbothioamide
Uniqueness
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNOS/c25-21-13-7-8-14-22(21)26-24(27)20-16-28-23(18-11-5-2-6-12-18)19(20)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIHKFRVHLMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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